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Calcein Orange™ (sodium salt)

Cat. No.: B1164574
M. Wt: 939.1
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories and Evolution of Fluorescein (B123965) Derivatives as Molecular Probes

The journey of fluorescent probes began in 1871 with the German chemist Adolf von Baeyer's synthesis of fluorescein. ewanbirney.comacs.orgbiotium.comwikipedia.org This achievement, born from the reaction of phthalic anhydride (B1165640) and resorcinol, marked the dawn of a new era in biological staining and imaging. wikipedia.orgacs.orgwikipedia.org Fluorescein's intense green fluorescence made it an immediate subject of interest, and its utility was quickly recognized. ewanbirney.com Early applications included its use as a water tracer—famously demonstrating an underground connection between the Danube and Rhine rivers—and its first in-vivo use by Paul Ehrlich in 1882 to track aqueous humor secretion in the eye. colostate.edu

The initial success of fluorescein spurred the development of other related xanthene dyes. In 1887, rhodamine dyes were introduced, offering red-shifted spectra which helped to mitigate issues of autofluorescence from biological tissues. biotium.comfluorofinder.com However, these early dyes, including fluorescein and rhodamines, were beset by limitations such as poor water solubility, pH sensitivity, and insufficient photostability for long-term imaging experiments. biotium.com

These challenges drove the next wave of innovation. Chemists began to rationally modify the core structures of fluorescein and other dyes to enhance their properties. The development of fluorescein isothiocyanate (FITC) allowed for the stable covalent labeling of proteins, revolutionizing immunofluorescence. biotium.com Further advancements in the 1990s led to the creation of sulfonated cyanine (B1664457) (Cy) dyes and later the Alexa Fluor® family of dyes, which were engineered for superior brightness, photostability, and solubility, significantly expanding the capabilities of fluorescence microscopy. biotium.com Within this evolutionary path, calcein (B42510) emerged as a key fluorescein derivative, notable for its use as a metal ion indicator and, crucially, as a scaffold for developing probes to assess cell health and function. wikipedia.org

Fundamental Characteristics of Calcein and its Acetoxymethyl Ester Analogues in Research Contexts

The calcein family of probes includes the parent molecule, its membrane-permeant acetoxymethyl (AM) esters, and various spectral variants like Calcein Orange™. Understanding their distinct properties is crucial to appreciating their specific applications.

Calcein Orange™ (sodium salt) is a membrane-impermeant fluorescent dye that serves as an orange-emitting variant of the classic green-fluorescing calcein. caymanchem.combiomol.com As a salt, it is water-soluble but cannot passively cross the membranes of intact cells. This characteristic is pivotal for its primary application: studying membrane integrity and permeability, often in artificial systems like liposomes. caymanchem.combiomol.com Researchers can entrap Calcein Orange™ at a high, self-quenching concentration within vesicles. Any disruption or permeabilization of the vesicle membrane causes the dye to leak into the surrounding buffer, resulting in dilution and a measurable increase in fluorescence. researchgate.netnih.gov This makes it an excellent tool for investigating the effects of various agents on membrane stability. caymanchem.com

Calcein , the parent compound, is a highly negatively charged and water-soluble fluorescein derivative. biotium.com Its fluorescence is notably stable across a wide physiological pH range (6.5-12). biotium.com Like its orange variant, it is membrane-impermeant and is widely used in calcein leakage assays with liposomes to monitor membrane disruption. wikipedia.orgresearchgate.netnih.gov

Calcein AM (Acetoxymethyl Ester) represents a transformative modification of the calcein structure. The addition of acetoxymethyl (AM) ester groups renders the molecule hydrophobic and neutrally charged, allowing it to readily permeate the membranes of living cells. aatbio.comdojindo.com Once inside the cell, the non-fluorescent Calcein AM is hydrolyzed by ubiquitous intracellular esterases. This enzymatic cleavage removes the AM groups, regenerating the fluorescent, highly charged, and membrane-impermeant calcein molecule, which is then effectively trapped within the cytoplasm of viable cells. thermofisher.combiologists.com Dead or membrane-compromised cells lack active esterases and cannot retain the dye, making Calcein AM a robust and widely used indicator of cell viability. aatbio.com

Calcein Orange™ AM (or its diacetate form) is the cell-permeant counterpart to Calcein Orange™ (sodium salt). aatbio.comtargetmol.com It functions via the same esterase-cleavage mechanism as Calcein AM. Once inside a live cell, it is converted to the fluorescent Calcein Orange™, allowing for the assessment of cell viability with an orange signal. targetmol.com The availability of spectrally distinct AM probes like Calcein Orange™ AM is fundamental for multiplexing applications, where researchers can simultaneously monitor different cell populations or parameters. aatbio.com

Table 1: Physicochemical Properties of Calcein Orange™ (sodium salt) and Related Compounds

Compound Name Molecular Weight ( g/mol ) Excitation Max. (nm) Emission Max. (nm) Cell Permeability Primary Application
Calcein Orange™ (sodium salt) 939.1 ~525 ~550 No Membrane integrity/leakage assays (e.g., liposomes)
Calcein 622.53 ~495 ~515 No Cell tracing (microinjection), leakage assays
Calcein AM 994.86 ~494 ~517 (after hydrolysis) Yes Live cell viability, membrane integrity

| Calcein Red-Orange AM | N/A | ~577 | ~590 (after hydrolysis) | Yes | Live cell viability, multiplexing |

Note: Spectral properties can vary slightly depending on the solvent and local environment. Data sourced from multiple supplier technical sheets. wikipedia.orgcaymanchem.combiomol.comthermofisher.comfishersci.com

Paradigmatic Shifts and Enduring Significance of Calcein-Based Compounds in Contemporary Research Methodologies

The introduction and refinement of calcein-based compounds have catalyzed significant shifts in how researchers approach fundamental questions in cell biology.

A major paradigm shift was the move toward functional assays for cell health. The Calcein AM assay provided a simpler and faster method for assessing cell viability compared to more complex protocols like Annexin V staining for apoptosis. It directly measures two key indicators of cell health simultaneously: enzymatic activity (esterases) and plasma membrane integrity. This ease of use and reliability propelled its adoption in fields from toxicology to drug discovery.

One of the most impactful applications has been in the study of multidrug resistance (MDR) . Cancer cells can develop resistance to chemotherapy by overexpressing efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively expel therapeutic agents from the cell. nih.govcaymanchem.com Because the fluorescent, hydrolyzed calcein is an excellent substrate for these pumps, it is rapidly ejected from MDR-positive cells, resulting in low fluorescence. caymanchem.comwindows.net This phenomenon was harnessed to create robust assays to screen for MDR activity and to test the efficacy of inhibitor compounds that could reverse drug resistance. nih.govcaymanchem.comcaymanchem.com

Furthermore, the expansion of the calcein toolkit to include spectrally distinct versions like Calcein Orange™, Calcein Red™, and Calcein Blue™ has been instrumental in the rise of multiplexing in live-cell imaging. aatbio.com Researchers can now use different colors to label distinct cell populations or to simultaneously assess viability alongside other cellular events, such as the expression of a green fluorescent protein (GFP)-tagged protein of interest. aatbio.com This capability is crucial for understanding complex biological systems and cellular interactions, and it is fully compatible with advanced platforms like flow cytometry and automated high-content imaging systems. caymanchem.comnih.govthermofisher.com The use of Calcein Orange™ (sodium salt) in liposome-based drug delivery research further highlights this significance, where it is used to quantify the release of encapsulated contents triggered by specific stimuli, such as photoactivation. caymanchem.com

Table 2: Key Research Applications of Calcein Derivatives

Research Area Calcein Derivative Used Research Finding/Application
Membrane Permeability Calcein Orange™ (sodium salt) Used to study the membrane-disintegrating effects of saponins (B1172615) by measuring dye leakage from cholesterol-containing liposomes. caymanchem.com
Drug Delivery Calcein Orange™ (sodium salt) Encapsulated in "Pocket" liposomes to monitor photo-activated drug release for tumor cell killing. caymanchem.com
Cell Viability Calcein AM Differentiates live from dead cells based on esterase activity and membrane integrity; simpler and faster than Annexin V/PI for this purpose.
Multidrug Resistance (MDR) Calcein AM Functions as a reliable substrate for MRP1 and P-gp efflux pumps, allowing for functional assessment of MDR activity in cancer cells. nih.govcaymanchem.comwindows.net
Multiplexed Analysis Calcein Orange™ AM, Calcein Red™ AM Enables multicolor analysis of live cells, allowing viability to be measured alongside other fluorescent reporters (e.g., GFP). aatbio.com

| 3D Cell Culture | Calcein AM | Provides a non-invasive method to assess cell viability within complex 3D spheroid models where other methods may not be feasible. |

Properties

Molecular Weight

939.1

Origin of Product

United States

Molecular Mechanisms and Advanced Photophysical Principles

Mechanistic Elucidation of Intracellular Esterase Cleavage of Calcein (B42510) Acetoxymethyl Esters

The functionality of calcein-based fluorescent probes in living cells begins with their acetoxymethyl (AM) ester derivatives. Compounds like Calcein Orange™ are often utilized in their AM ester form, which is a non-fluorescent and lipophilic molecule. This structural modification allows the compound to be uncharged and readily permeate the plasma membranes of viable cells. aatbio.comthermofisher.com

Once inside the cell, the crucial activation step is catalyzed by ubiquitous intracellular esterases. researchgate.netaatbio.com These enzymes hydrolyze the acetoxymethyl ester groups, cleaving them from the core molecule. aatbio.comfishersci.at This enzymatic action is a hallmark of metabolically active, living cells, as dead cells lack the necessary esterase activity. aatbio.comresearchgate.net The hydrolysis transforms the non-polar, non-fluorescent calcein AM ester into the highly polar and fluorescent calcein molecule, in this case, Calcein Orange™. aatbio.comresearchgate.net This process is not only an activation of fluorescence but also a trapping mechanism.

Principles Governing Intracellular Retention of Hydrolyzed Calcein in Research Models

Following the esterase-mediated cleavage, the resulting Calcein Orange™ molecule possesses multiple negative charges at physiological pH. wikipedia.orgbiotium.com This polyanionic nature renders the molecule hydrophilic and membrane-impermeant. aatbio.comresearchgate.net Consequently, the fluorescent dye is effectively trapped within the cytoplasm of cells that have an intact plasma membrane. aatbio.comresearchgate.net

The principle of retention is, therefore, fundamentally linked to cell membrane integrity. researchgate.net In viable cells, the intact membrane acts as a robust barrier, preventing the leakage of the hydrolyzed calcein. fishersci.at Conversely, in dead or apoptotic cells where membrane integrity is compromised, the trapped calcein leaks out, leading to a diminished or absent fluorescent signal. fishersci.atresearchgate.net This differential retention is the core principle that allows Calcein Orange™ and similar dyes to be powerful indicators of cell viability. aatbio.com The duration of retention within healthy cells can last from several hours to days, depending on the cell type and experimental conditions. aatbio.com

Advanced Photophysical Characterization in Diverse Research Environments

Calcein Orange™ is an orange-emitting variant of the well-known green fluorophore, Calcein. glpbio.comcaymanchem.com Its distinct spectral properties are central to its utility in complex experimental setups.

PropertyValueSource
Excitation Maximum525 nm glpbio.comcaymanchem.combiomol.com
Emission Maximum550 nm glpbio.comcaymanchem.combiomol.com

Investigations into Fluorescence Lifetime Dynamics

Fluorescence lifetime, the average duration a fluorophore remains in its excited state, is an intrinsic characteristic that can be influenced by the molecule's immediate microenvironment. acs.org For calcein derivatives, this parameter provides data beyond simple fluorescence intensity. Molecular rotors, for example, exhibit changes in both quantum yield and fluorescence lifetime in response to the microviscosity of their surroundings. acs.org Studies on similar fluorophores demonstrate that fluorescence lifetime imaging (FLIM) can report on intracellular conditions. thermofisher.com For instance, research comparing a novel dye to "Calcein Red-Orange" used fluorescence decay measurements in cells to differentiate the two probes, highlighting how lifetime analysis can distinguish between spectrally similar fluorophores within the same sample. rsc.orgresearchgate.net This capability is crucial for multiparametric imaging, where different cellular features are tracked simultaneously.

Methodological Approaches to Photostability Enhancement and Photobleaching Mitigation in Advanced Imaging

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant constraint in fluorescence microscopy, particularly during long-term or high-intensity imaging. nih.gov Research has shown that orange and red fluorescent dyes can be susceptible to this phenomenon. rsc.org

Strategies to improve photostability are an active area of research. One general approach involves the chemical modification of the fluorophore. For example, conjugating dyes with a triplet state quencher (TSQ) moiety, such as cyclooctatetraene (B1213319) (COT), has been shown to reduce the generation of damaging singlet oxygen and decrease phototoxicity, thereby enhancing the dye's performance in live-cell imaging. pnas.orgnih.gov Another study demonstrated that a novel triangulenium dye was significantly more photostable than Calcein Red-Orange when subjected to continuous, intense irradiation in a wide-field microscope. rsc.org Such comparative studies underscore the importance of selecting fluorophores with inherent photostability for demanding imaging applications.

Quantitative Methodologies for Determining Quantum Yield in Experimental Assays

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A common method for determining the quantum yield of a sample fluorophore is the relative method, which compares its fluorescence to a standard of known quantum yield (Φ_std_). mdpi.com

The calculation is performed using the following equation:

Φx = ΦS * (FX / FS) * (AS / AX) * (nX / nS)²

Where:

Φ is the quantum yield.

F is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts X and S denote the sample and the standard, respectively.

This methodology requires careful control of experimental conditions, including solvent, pH, and temperature, to ensure accuracy. While specific quantum yield values for Calcein Orange™ are not broadly published in the primary literature, this standard procedure is the accepted methodology for its determination. mdpi.com Studies on other fluorescent proteins have reported quantum yields, such as 0.60 for mOrange2, providing a reference point for the expected efficiency of orange-emitting fluorophores. nih.gov

Principles of Metal Ion Chelation and Associated Fluorescence Modulation

Calcein and its derivatives are polyanionic compounds that possess strong metal-chelating properties. dojindo.comsolubilityofthings.com The core structure, derived from fluorescein (B123965) and iminodiacetic acid, allows it to bind with a variety of metal ions. wikipedia.orgdojindo.com

The fluorescence of calcein is significantly modulated by the binding of specific metal ions. acs.org A key characteristic of the calcein family of dyes is the strong quenching of their fluorescence by heavy metal ions such as cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and iron (Fe³⁺) at physiological pH. wikipedia.orgresearchgate.net This quenching occurs through mechanisms like photoinduced electron transfer, where the metal ion provides a non-radiative pathway for the excited fluorophore to return to its ground state. acs.org This effect has been exploited to measure concentrations of these specific ions and to study phenomena like the opening of the mitochondrial permeability transition pore. wikipedia.org

Conversely, the fluorescence of standard calcein is largely unaffected by physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺). wikipedia.orginterchim.fr However, under basic conditions, calcein's fluorescence can be enhanced in the presence of ions like Ca²⁺, Mg²⁺, and others, a principle used in fluorometric titrations. dojindo.cominterchim.fr Modified calcein-based sensors have also been developed specifically to achieve a fluorescent "turn-on" response to Ca²⁺ for targeted detection. rsc.org

Advanced Methodological Applications of Calcein Based Probes in Biomedical Research

Methodological Frameworks in Quantitative Fluorescence Microscopy

The distinct spectral properties of Calcein (B42510) Orange™ (sodium salt) make it suitable for advanced quantitative fluorescence microscopy techniques designed to probe cellular and subcellular structures and functions.

Application in Three-Dimensional Spheroid Imaging Methodologies

Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo environment compared to traditional two-dimensional cultures. Calcein Orange™ can be utilized as a viability and imaging probe in these models. Due to its membrane-impermeant nature, it is excluded from live cells. However, it can be used to label the extracellular space or identify cells with compromised membranes within the spheroid structure. In methodologies involving the controlled permeabilization of cells, the influx of Calcein Orange™ can be imaged to assess the effects of treatments or experimental conditions throughout the 3D structure, providing spatial information on cell viability.

Spatial Intensity Distribution Analysis (SpIDA) for Fluorophore Accumulation Kinetics

Spatial Intensity Distribution Analysis (SpIDA) is a quantitative microscopy technique that analyzes the spatial fluctuations in fluorescence intensity to determine the concentration and aggregation state of fluorescent molecules. While direct studies detailing the use of Calcein Orange™ in SpIDA are not prevalent, the principles of the technique are applicable. Calcein Orange™, when encapsulated in liposomes or other nanoparticles, can be used to study their uptake and accumulation kinetics in cells. By analyzing the pixel-level intensity distribution in images over time, SpIDA could quantify the number and brightness of these Calcein Orange™-loaded vesicles as they accumulate within specific cellular compartments, offering insights into transport and delivery mechanisms.

Principles of Time-Gated Fluorescence Imaging and Fluorescence Lifetime Imaging Microscopy (FLIM)

Time-gated fluorescence imaging and Fluorescence Lifetime Imaging Microscopy (FLIM) are techniques that exploit the temporal characteristics of fluorophore emission. FLIM measures the fluorescence lifetime of a probe, which is the average time it spends in the excited state before returning to the ground state. This lifetime can be sensitive to the local microenvironment, such as ion concentration, pH, or molecular binding.

While specific FLIM applications using Calcein Orange™ are not extensively documented, its utility can be inferred from its properties. Changes in the fluorescence lifetime of Calcein Orange™ could potentially report on intracellular or intra-vesicular environments. For instance, quenching agents could alter its lifetime, providing a readout for membrane permeability or the influx of specific ions. In time-gated imaging, the relatively long lifetime of certain fluorophores can be used to reduce background autofluorescence, which typically has a shorter lifetime. The specific fluorescence lifetime of Calcein Orange™ would determine its suitability for such applications aimed at enhancing signal-to-noise ratios in complex biological samples.

Flow Cytometric Methodologies and Data Analysis Principles Utilizing Calcein-Based Probes

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in suspension. Calcein Orange™ (sodium salt) is applicable in flow cytometry primarily as a marker for membrane integrity, often used to identify dead or dying cells within a population. labchem.com.my Since the dye is membrane-impermeant, it is excluded from live cells with intact membranes. caymanchem.comglpbio.combiomol.com Conversely, cells with compromised membranes will take up the dye and become fluorescent.

In a typical assay, a cell suspension is incubated with Calcein Orange™, and the fluorescence of individual cells is measured as they pass through the laser of a flow cytometer. The data is often displayed as a histogram of fluorescence intensity. A distinct population of highly fluorescent cells corresponds to the cells with compromised membrane integrity, while the live cells exhibit low fluorescence. This method allows for the quantification of cell death or membrane permeabilization in response to various stimuli. It can be multiplexed with other fluorescent probes, such as those that indicate metabolic activity (e.g., Calcein AM) or specific cellular markers, to provide a more detailed analysis of the cell population.

Principles and Optimization of Microplate-Based Fluorometric Assays

Microplate-based fluorometric assays are a cornerstone of drug discovery and basic research, allowing for high-throughput screening and quantitative analysis. Calcein Orange™ is well-suited for these assays, particularly for studying processes that involve changes in membrane permeability, such as cytotoxicity or the activity of membrane transporters.

A common application is in liposome (B1194612) leakage assays. Liposomes are loaded with a high, self-quenching concentration of Calcein Orange™. The disruption of the liposomal membrane by a compound or physical trigger causes the dye to be released into the surrounding buffer, leading to dilution and a significant increase in fluorescence. This de-quenching effect provides a sensitive measure of membrane disruption.

Optimization of these assays involves several factors:

Dye Concentration: The concentration of entrapped Calcein Orange™ must be sufficient to achieve effective self-quenching.

Buffer Composition: pH, ionic strength, and the presence of potential quenchers in the external buffer can influence the fluorescence signal.

Wavelength Selection: Using the optimal excitation and emission wavelengths (approximately 525 nm and 550 nm, respectively) is crucial for maximizing sensitivity. caymanchem.combiomol.com

Instrumentation: The sensitivity of the microplate reader and the use of appropriate filters or monochromators are key to obtaining reliable data.

Calcein as a Probe for Membrane Permeabilization and Integrity Studies in Model Systems

Calcein Orange™ is frequently used as a probe to study membrane integrity in various model systems, most notably in liposomes and other artificial vesicles. caymanchem.com Its utility lies in its high water solubility, low membrane permeability, and tendency to self-quench at high concentrations.

In a typical membrane permeability assay, liposomes are prepared with a high concentration of encapsulated Calcein Orange™. Under these conditions, the fluorescence of the dye is significantly reduced. When the integrity of the liposomal membrane is compromised—for instance, by the action of membrane-active peptides, proteins, detergents, or physical stress—the entrapped Calcein Orange™ leaks out into the larger external volume. This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the degree of membrane permeabilization.

This experimental framework allows researchers to:

Quantify the lytic activity of antimicrobial peptides or toxins.

Study the mechanism of drug-membrane interactions.

Investigate the influence of lipid composition on membrane stability.

Screen for compounds that modulate membrane permeability.

Research has employed this method to study the membrane-disintegrating effects of molecules like the steroid saponin (B1150181) digitonin, demonstrating its relationship with the presence of cholesterol in the membrane. caymanchem.com

Table 1: Properties of Calcein Orange™ (sodium salt)

Property Value Source
Molecular Weight 939.1 g/mol caymanchem.comglpbio.combiomol.com
Excitation Maximum ~525 nm caymanchem.combiomol.combiomol.com
Emission Maximum ~550 nm caymanchem.combiomol.combiomol.com
Appearance Solid caymanchem.combiomol.com
Solubility Soluble in DMSO glpbio.com

| Key Feature | Membrane-impermeant | labchem.com.mycaymanchem.comglpbio.combiomol.com |

Compound Name Table

Compound Name
Calcein Orange™ (sodium salt)
Calcein
Calcein AM
Digitonin
Cholesterol

Investigation of Molecular Interactions and Biosensing Principles

Mechanisms of Interaction with Cellular Efflux Transport Systems (e.g., ABC Transporters)

The interaction of calcein (B42510) and its derivatives with cellular efflux transport systems, particularly ATP-binding cassette (ABC) transporters, is a critical area of study, primarily in the context of multidrug resistance in cancer cells.

The non-fluorescent, cell-permeant molecule, Calcein-AM, serves as a key tool in these investigations. thermofisher.com Due to its hydrophobic nature, Calcein-AM readily diffuses across the plasma membrane into the cytoplasm. nih.gov Once inside a viable cell, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups. thermofisher.com This enzymatic conversion yields the highly fluorescent, polyanionic molecule calcein, which is retained within the cell due to its charge. thermofisher.comnih.gov

However, in cells that overexpress certain ABC transporters, such as ABCB1 (also known as P-glycoprotein or multidrug resistance protein 1), this process is altered. nih.gov ABCB1 can recognize and actively pump the hydrophobic Calcein-AM out of the cell before it can be hydrolyzed by intracellular esterases. nih.gov This efflux mechanism prevents the intracellular accumulation of fluorescent calcein. Consequently, cells with high ABCB1 activity exhibit significantly lower fluorescence compared to cells with normal or inhibited ABCB1 function.

This principle forms the basis of widely used assays to screen for inhibitors or competitive substrates of ABCB1. nih.gov In such assays, a decrease in calcein efflux, and therefore an increase in intracellular fluorescence, indicates that a test compound is interfering with the transporter's function. nih.gov It has been demonstrated that in cells engineered to overexpress ABCB1, the efflux of Calcein-AM is a primary function of this transporter. nih.gov While ABCB1 is a major transporter of Calcein-AM, other transporters like ABCB11 have also been reported to transport this substrate. nih.gov

The activity of ABC transporters is fueled by the hydrolysis of ATP, which provides the energy for the conformational changes necessary to move substrates across the cell membrane. youtube.com The interaction with these transporters is not limited to direct competitive inhibition; it can also be influenced by indirect mechanisms such as the regulation of transporter expression and trafficking. nih.gov

Table 1: Interaction of Calcein-AM with ABC Transporters

Transporter Family Specific Transporter Role in Calcein-AM Transport Research Context
ABCB ABCB1 (P-glycoprotein) Primary efflux pump for Calcein-AM Multidrug resistance assays, inhibitor screening nih.gov
ABCB ABCB11 (Bile Salt Export Pump) Reported to transport Calcein-AM Substrate specificity studies nih.gov

Biophysical Principles of Interaction with Model Lipid Bilayers and Vesicle Systems

The interaction of calcein with model lipid bilayers and vesicle systems, such as liposomes, provides fundamental insights into membrane permeability and drug delivery mechanisms. Calcein, being a hydrophilic molecule, is often encapsulated within liposomes to study its release, which serves as a model for the release of water-soluble drugs. nih.gov

The permeation of calcein across a phospholipid bilayer is a key phenomenon and can be quantified by determining the permeability coefficient (Ps). nih.gov The release of calcein from liposomes is often analyzed using first-order kinetics. nih.govnih.gov

Several factors influence the rate of calcein permeation across liposomal membranes:

Membrane Fluidity: The fluidity of the lipid bilayer is a dominant factor. nih.gov Membranes in a more fluid, liquid-crystalline state exhibit higher permeability to calcein compared to those in a more rigid, gel phase. nih.gov Membrane fluidity is itself dependent on factors like temperature and lipid composition. nih.govnih.gov

Liposome (B1194612) Size: The diameter of the liposome has been shown to affect the permeability coefficient of calcein. nih.gov

Lipid Composition: The type of phospholipids (B1166683) used to construct the liposomes, such as those with varying fatty acid chain lengths and saturation, influences the physical and mechanical properties of the bilayer, thereby affecting calcein release. nih.gov

Temperature and pH: These environmental factors can alter the properties of the lipid bilayer and thus the rate of calcein permeation. nih.gov

Studies using large unilamellar liposomes have systematically investigated these influences. nih.gov The release of calcein is understood to occur through permeation across the membrane without necessarily causing disruption of the membrane itself. nih.gov The number of bilayers (lamellarity) and the mechanical properties of the membrane, such as bending elasticity, also play a role in the release kinetics. nih.gov

Table 2: Factors Influencing Calcein Permeability Across Lipid Bilayers

Factor Influence on Permeability Experimental System Key Findings
Membrane Fluidity Higher fluidity leads to increased permeability Neutral liposomes (e.g., POPC) Permeability correlates strongly with membrane fluidity nih.gov
Liposome Diameter Affects permeability coefficient POPC liposomes Ps value is dependent on liposome size nih.gov
Temperature Higher temperature generally increases fluidity and permeability POPC liposomes Permeability is temperature-dependent nih.govnih.gov
Lipid Composition Affects bilayer rigidity and mechanics Liposomes of varying phospholipid composition Release rate depends on the physical properties of the lipids nih.gov

Calcein as a Research Probe for Mineralization Processes, Including Hydroxyapatite (B223615) Binding Kinetics

Calcein is a valuable tool for assessing mineralization in biological and engineered tissues due to its ability to bind to calcium, particularly within hydroxyapatite crystals, the primary mineral component of bone. nih.govnih.gov

The principle behind its use is the direct binding of calcein to calcium in mineral deposits. nih.gov This interaction results in fluorescence, allowing for the visualization and quantification of mineralized extracellular matrix. nih.gov Qualitatively, calcein has been shown to bind to the same regions of mineralized cell monolayers as traditional histological stains like Alizarin Red S and von Kossa. nih.gov

Calcein offers several advantages over other methods for assessing mineralization:

High Sensitivity: It is considered more sensitive than colorimetric assays for calcium and, in some systems like hydrogel microspheres, more sensitive than Alizarin Red S. nih.govnih.gov

Versatility: Calcein staining can be performed on both living and fixed cells. nih.govnih.gov This allows for continuous monitoring of mineralization in cell cultures over time. nih.gov

Quantitative Potential: The fluorescence of bound calcein can be measured, providing a semi-quantitative assessment of the mineral content. nih.gov This fluorescence has been shown to correlate well with direct measurements of calcium content. nih.gov

Stability: Unlike Alizarin Red S, which can be sensitive to pH variations, calcein provides more consistent staining. nih.gov

In studies involving osteoblasts encapsulated in hydrogel microspheres, calcein has been demonstrated to be a superior stain for assessing mineralization compared to Alizarin Red S, which may not stain mineral deposits as consistently in such three-dimensional culture systems. nih.gov The ability of calcein to exclusively bind calcium makes it a specific marker for mineral deposition. nih.gov

Table 3: Comparison of Calcein and Alizarin Red S for Mineralization Assessment

Feature Calcein Alizarin Red S
Binding Target Calcium in hydroxyapatite nih.gov Calcium in mineral deposits nih.gov
Detection Method Fluorescence nih.gov Colorimetric nih.gov
Sensitivity High; often more sensitive than Alizarin Red S nih.govnih.gov Moderate; can be less sensitive in certain systems nih.gov
Use in Live Cells Yes, allows for continuous monitoring nih.gov Typically used on fixed samples
pH Sensitivity Less sensitive nih.gov Sensitive to pH variations nih.gov
Application in 3D Cultures Well-suited for hydrogel microspheres nih.gov Can show inconsistent staining nih.gov

Mechanisms of Calcein-AM Response to Intracellular Oxidative Activity

Recent research has uncovered a role for Calcein-AM as a detector of intracellular oxidative activity. nih.govresearchgate.net While traditionally used for viability assays, the acetoxymethyl ester form of calcein has been shown to be responsive to oxidation. nih.gov

The mechanism involves the direct oxidation of the non-fluorescent Calcein-AM molecule itself, not the hydrolyzed, fluorescent calcein. nih.gov In cell-free assays, oxidizing agents like hydrogen peroxide (H₂O₂) and the xanthine-xanthine oxidase system induce a dose-dependent increase in the fluorescence of Calcein-AM. nih.govresearchgate.net In contrast, these oxidizing agents have no effect on the fluorescence of already hydrolyzed calcein. nih.gov

Studies using human fibroblasts have confirmed that the cell-permeant AM form is the actual sensor of oxidative stress. nih.gov When Calcein-AM is removed from the culture medium, the intracellular system becomes insensitive to oxidative stimuli, indicating that the continuous presence of the AM form is necessary for detecting changes in the intracellular redox state. nih.gov Time-lapse confocal microscopy has shown that Calcein-AM can detect increases in intracellular reactive oxygen species (ROS) following treatment with direct oxidants or other stimuli that induce oxidative stress. nih.gov

Comparative studies suggest that Calcein-AM's sensitivity to oxidation is approximately one order of magnitude higher than that of other fluorescein-based derivatives used for similar purposes. nih.gov This sensitivity, combined with its low toxicity and good intracellular retention (of the hydrolyzed form), makes Calcein-AM a useful tool for real-time imaging of intracellular ROS generation in living cells. nih.govresearchgate.net It is important to note, however, that the calcein-AM method may not capture all cellular labile iron, a component of oxidative stress, particularly the fraction localized within lysosomes. nih.gov

Table 4: Calcein-AM as a Probe for Oxidative Stress

Feature Description
Sensing Molecule Calcein-AM (the non-fluorescent, cell-permeant form) nih.gov
Mechanism Direct oxidation of Calcein-AM leads to increased fluorescence nih.gov
Detected Species Reactive Oxygen Species (ROS), such as those generated by H₂O₂ nih.gov
Cellular Location of Sensing Intracellular, requires the presence of Calcein-AM nih.gov
Sensitivity Higher sensitivity to oxidation compared to some other fluorescein (B123965) derivatives nih.gov
Application Real-time imaging of intracellular ROS generation in living cells nih.gov

Rational Design and Synthetic Strategies for Calcein Derivatives in Advanced Research

Strategies for the Development of Novel Calcein-Based Fluorescent Probes with Enhanced Research Utility

The development of novel fluorescent probes based on the calcein (B42510) scaffold has been driven by the need to overcome the limitations of earlier dyes and to create more versatile tools for advanced research. Calcein itself, a derivative of fluorescein (B123965), offered initial advantages, such as fluorescence that is largely independent of pH between 6.5 and 12. biotium.com However, a primary strategy for enhancing its research utility has focused on improving its delivery and retention within living cells.

A key limitation of the original calcein is that it is a highly negatively charged, water-soluble molecule, which makes it membrane-impermeant. glpbio.comcaymanchem.combiomol.comlabchem.com.my To overcome this, a widely adopted strategy involves the derivatization of calcein into a non-polar, non-fluorescent acetoxymethyl (AM) ester form, known as Calcein AM. aatbio.combiocompare.com This hydrophobic compound readily permeates the membranes of intact, live cells. aatbio.comaatbio.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the fluorescent, hydrophilic form of calcein. aatbio.comnih.gov This enzymatic activation not only "switches on" the fluorescence but also traps the dye within the cell, as the now-charged molecule cannot easily pass back through the cell membrane. aatbio.com This mechanism forms the basis for widely used cell viability assays, as only metabolically active cells with intact membranes can perform this conversion and retain the dye. abcam.com

Another significant strategy has been to improve upon the characteristics of fluorescein-based probes. While effective, fluorescein derivatives are known to leak out of living cells through anion transporters, which can prevent sensitive and quantitative detection during long-term studies. nih.gov Calcein-based probes are better retained within cells, making them more reliable and sensitive for extended observations. nih.gov Researchers have further refined this by developing probes like DACals and APC, which are calcein-based sensors for nitric oxide and highly reactive oxygen species, respectively. nih.gov These probes leverage the superior cellular retention of the calcein backbone to enable more stable and long-term measurements of specific analytes. nih.gov

Design Principles for Modulating Spectral Properties and Fluorescent Characteristics (e.g., Development of Red-Orange Variants)

A major focus in the rational design of new calcein derivatives has been the modulation of their spectral properties to expand their application range, particularly for multicolor imaging. The original Calcein AM fluoresces with a green color, with excitation and emission maxima around 495 nm and 515 nm, respectively. aatbio.combiocompare.com This presents a significant limitation in modern cell biology, as its spectral profile completely overlaps with that of Green Fluorescent Protein (GFP), one of the most common tools for protein tracking and gene expression analysis. aatbio.comaatbio.cominterchim.fraatbio.com This overlap makes it impossible to distinguish the signal from calcein and GFP in the same experiment. aatbio.com

To address this challenge, new calcein analogs with shifted spectral characteristics have been developed. aatbio.comaatbio.com The design principle involves chemical modification of the core xanthene fluorophore structure to create variants that emit light at longer wavelengths, such as orange and red. aatbio.comaatbio.com This led to the creation of probes like Calcein Orange™ and Calcein Red™. aatbio.comaatbio.com

Calcein Orange™ is an orange-emitting variant designed specifically to enable multicolor analysis. caymanchem.comaatbio.comaatbio.com It displays excitation and emission maxima of approximately 525 nm and 550 nm, respectively. glpbio.comcaymanchem.combiomol.comlabchem.com.my This spectral shift is sufficient to allow it to be used alongside green fluorophores like GFP or the original Calcein AM, as their respective signals can be distinguished using appropriate optical filters. aatbio.comaatbio.com Similarly, Calcein Red™ and Calcein Deep Red™ were developed to push the emission even further into the red and far-red portions of the spectrum, providing researchers with a broader palette of colors for complex, multiplexed experiments in live cells. aatbio.cominterchim.fraatbio.com

The development of these spectrally distinct variants allows for the simultaneous assessment of cell viability (using a calcein derivative) and the localization or expression of a GFP-tagged protein, or for multi-color flow cytometry analysis. aatbio.comaatbio.com For instance, a ratiometric probe for iron (Fe(II)) was developed by attaching a metal-insensitive aminocoumarin to the calcein scaffold, creating a probe with two distinct emission wavelengths to overcome issues with simple intensity-based measurements. ichb.pl

Interactive Table 1: Spectral Properties of Selected Calcein Derivatives

Compound NameExcitation Max (nm)Emission Max (nm)Color
Calcein~495 aatbio.combiocompare.com~515 aatbio.combiocompare.comGreen
Calcein Orange™ (sodium salt)525 glpbio.comcaymanchem.combiomol.com550 glpbio.comcaymanchem.combiomol.comOrange
Calcein Red™ AM560 aatbio.com574 aatbio.comRed
Calcein Red-Orange, AM561 fluorofinder.com573 fluorofinder.comRed-Orange
Calcein Deep Red™~647 interchim.fr~659 interchim.frDeep Red
CytoCalcein™ Violet 450408 aatbio.com450 aatbio.comViolet
Calcein UltraBlue™360 aatbio.com445 aatbio.comBlue

Chemical Conjugation and Derivatization Strategies for Specific Research Applications (e.g., biomolecular labeling)

Chemical modification is fundamental to tailoring calcein probes for specific research applications, with the primary goal being to control their delivery, activity, and targeting.

The most prevalent derivatization strategy is the addition of acetoxymethyl (AM) or diacetate groups. aatbio.comcaymanchem.com As discussed previously, these non-polar ester groups render the molecule cell-permeant. aatbio.com This strategy creates a "fluorogenic" probe—a non-fluorescent molecule that becomes fluorescent only after a specific chemical reaction, in this case, hydrolysis by intracellular esterases. nih.govcaymanchem.com This approach is not unique to calcein and is a common method for delivering a wide range of fluorescent indicators and dyes into living cells. acs.org

Beyond enhancing cell permeability, conjugation strategies can be employed to attach calcein to other biomolecules or to make it responsive to specific cellular events. Since calcein is a derivative of fluorescein, general conjugation chemistries developed for fluorescein are often applicable. caymanchem.com These strategies typically involve modifying the fluorophore to include a reactive group that can form a stable covalent bond with a functional group on a target molecule. Common reactive groups include:

Isothiocyanates (ITCs): These groups react efficiently with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. caymanchem.com

Hydrazides: These functional groups can be used to label molecules containing aldehyde or ketone groups, which are often found in polysaccharides and glycoproteins after periodate (B1199274) oxidation. biotium.com

Maleimides: These are commonly used to react specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. caymanchem.com

A more advanced strategy involves using bioorthogonal chemistry, such as "click chemistry," for highly specific labeling. For example, a calcein-containing liposome (B1194612) bearing a ketone was conjugated to a quencher via a hydrazone bond. nih.gov This system remains non-fluorescent until a ligand exchange reaction releases the calcein dye, "turning on" its fluorescence in a controlled manner. nih.gov Such reversible covalent strategies hold promise for dynamic cellular imaging and tracking biochemical processes. nih.gov

Interactive Table 2: Derivatization and Conjugation Strategies for Calcein and its Analogs

Derivatization/Conjugation StrategyReactive Group / MoietyTarget Functional GroupPrimary Research Application
EsterificationAcetoxymethyl (AM) Ester aatbio.comN/A (cleaved by esterases)Enhancing cell permeability for live-cell staining and viability assays. aatbio.comabcam.com
Amine-Reactive LabelingIsothiocyanate (ITC) caymanchem.comPrimary Amines (-NH2)Covalent labeling of proteins and other amine-containing biomolecules. caymanchem.com
Aldehyde/Ketone LabelingHydrazide biotium.comAldehydes, KetonesLabeling of carbohydrates, polysaccharides, and glycoproteins. biotium.com
Thiol-Reactive LabelingMaleimide caymanchem.comSulfhydryls/Thiols (-SH)Site-specific labeling of proteins at cysteine residues. caymanchem.com
Reversible Covalent ConjugationHydrazone Linkage nih.govKetones/HydrazidesCreating switchable probes for dynamic imaging and controlled release. nih.gov

Comparative Methodological Assessments of Calcein Based Probes

Comparative Analysis with Alternative Fluorescent Probes in Established Research Assays

In modern cell biology, the simultaneous monitoring of multiple cellular parameters is crucial for a comprehensive understanding of complex processes. This often involves using several fluorescent probes in a single experiment, necessitating careful selection based on spectral compatibility, chemical inertness, and suitability for the specific assay. Calcein (B42510) Orange™, as a long-term cell tracer, is frequently employed as a viability or structural marker alongside functional indicators that measure dynamic intracellular processes such as ion concentration changes.

Established research assays for intracellular calcium ([Ca²⁺]i) and pH (pHi) rely on specific fluorescent indicators. For [Ca²⁺]i measurements, Fura-2 is a conventional ratiometric indicator. Its acetoxymethyl ester form (Fura-2 AM) is cell-permeable; once inside, it is cleaved by esterases to the active, membrane-impermeable form. Ca²⁺-bound Fura-2 is excited at approximately 335-340 nm, while the Ca²⁺-free form is excited at 363-380 nm, with both states emitting light around 510 nm. nih.gov The ratio of fluorescence emission from these two excitation wavelengths provides a quantitative measure of intracellular calcium concentration. nih.gov

For measuring intracellular pH, BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a widely used fluorescent dye. nih.gov Its fluorescence excitation is sensitive to pH, and it is often used in flow cytometry and fluorescence microscopy to monitor changes in cellular acidity. nih.govresearchgate.net

The utility of Calcein Orange™ in these contexts lies in its distinct spectral properties, which allow it to be used concurrently with these blue- or green-emitting functional probes. Calcein Orange™ and its close analog, Calcein Red-Orange, are excited by green or yellow light (approx. 545-576 nm) and emit in the orange-red spectrum (approx. 545-590 nm). aatbio.comthermofisher.com This spectral separation minimizes crosstalk and allows for clear differentiation of the viability/structural signal from the functional ion signal. For instance, researchers have successfully used Cell Trace Calcein Red-Orange AM in conjunction with the green-emitting calcium indicator Fluo-4 to simultaneously image morphology and calcium signatures in filamentous fungi. researchgate.net

Table 1: Spectral Comparison of Calcein Orange™ and Common Functional Probes

Probe Excitation (nm) Emission (nm) Primary Application
Calcein Orange™ ~545 ~545 Cell Viability/Tracing
Fura-2 ~340 / 380 (Ratio) ~510 Intracellular Calcium (Ca²⁺)
BCECF ~430 / 490 (Ratio) ~535 Intracellular pH

This table provides an interactive summary of the spectral characteristics of the discussed fluorescent probes.

Evaluation of Intracellular Probe Retention and Leakage Kinetics Across Various Research Models

A critical performance characteristic of any intracellular fluorescent probe, particularly for long-term tracking or time-course experiments, is its ability to be retained within the cytoplasm. Poor retention and high leakage rates can lead to a diminishing signal and inaccurate quantification. Probes based on acetoxymethyl (AM) esters, including Calcein Orange™ AM, are designed for superior retention. These non-fluorescent, lipophilic molecules readily cross the cell membrane. thermofisher.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into a charged, polar form that is membrane-impermeant and becomes trapped in the cytosol. thermofisher.comthermofisher.com

Comparative studies have shown that calcein is significantly better retained in viable cells than earlier-generation fluorescent dyes such as fluorescein (B123965), carboxyfluorescein, and even the pH indicator BCECF. thermofisher.com The hydrolysis product of calcein AM is a polyanionic derivative with multiple negative charges at physiological pH, which contributes to its excellent retention within cells possessing intact membranes. thermofisher.com

The intracellular accumulation of CellTrace™ Calcein Red-Orange AM has been quantitatively studied in different cell models, including colorectal adenocarcinoma cell lines and bovine aortic endothelial cells. nih.gov These investigations revealed that the extent of intracellular accumulation is both time-dependent and concentration-dependent. nih.gov However, it is a noteworthy limitation that some cell lines can actively extrude calcein via multidrug resistance (MDR) transporters, which can be a drawback for assessing cell viability in those specific contexts. nih.gov In some research applications, this property is exploited; for example, the leakage of calcein from endosomes following their destabilization is used as a marker to study the intracellular escape of nanoparticle drug delivery systems. rsc.org

Table 2: Comparative Intracellular Retention of Fluorescent Probes

Probe Retention Characteristic Primary Reason for Leakage
Calcein (hydrolyzed) Superior Well-retained polyanionic structure. thermofisher.com
BCECF (hydrolyzed) Moderate Less charged than calcein, leading to higher leakage rates. thermofisher.com
Carboxyfluorescein Moderate Contains extra negative charges compared to fluorescein but is less retained than calcein. thermofisher.com
Fluorescein Poor Rapidly leaks from cells. thermofisher.com

This interactive table summarizes the relative retention and leakage properties of different fluorescent probes.

Assessment of Photostability Performance in Advanced Imaging Modalities

Advanced imaging techniques, such as confocal laser scanning microscopy and two-photon microscopy, are indispensable tools in biological research. These methods often subject the sample to intense and repeated light exposure, making the photostability (i.e., resistance to light-induced fading or photobleaching) of a fluorescent probe a paramount concern. High photostability ensures a consistent and reliable signal throughout imaging sessions, which is essential for both qualitative visualization and quantitative analysis.

Calcein Orange™ and its derivatives are generally regarded as having good photostability, making them suitable for demanding imaging applications. aatbio.comthermofisher.com However, quantitative comparisons reveal relative differences. In one study, the photostability of Calcein Red-Orange was directly compared to a novel carbon-bridged triangulenium dye (referred to as compound 8 ). rsc.org In the experiment, stained Human Embryonic Kidney (HEK293) cells were continuously irradiated with intense 545 nm light over a 10-minute period using a wide-field microscope setup. rsc.org The resulting fluorescence intensity photobleaching curves demonstrated that Calcein Red-Orange was significantly less photostable than the experimental dye under these conditions. rsc.org

Despite being less photostable than some specialized dyes, Calcein Orange™ offers robust performance for many standard confocal microscopy and live-cell imaging protocols. Its brightness and resistance to photobleaching are superior to many older dyes, securing its place as a reliable cell tracer. aatbio.com

Table 3: Research Findings on Photostability

Probe Experimental Condition Finding Source
Calcein Red-Orange Continuous irradiation (545 nm) for 10 minutes on HEK293 cells. Showed significant photobleaching compared to the experimental dye under the same conditions. rsc.org
Experimental Dye (Compound 8) Continuous irradiation (545 nm) for 10 minutes on HEK293 cells. Demonstrated much higher photostability than Calcein Red-Orange. rsc.org

This table interactively displays detailed research findings on the photostability of Calcein Red-Orange from a comparative study.

Theoretical and Computational Studies on Calcein Based Probes

Molecular Dynamics Simulations of Calcein-Membrane Interactions and Transport

Molecular dynamics (MD) simulations are instrumental in understanding how calcein (B42510) and its derivatives interact with and permeate cell membranes. These simulations model the movement of every atom in a system over time, providing a dynamic view of molecular interactions.

Researchers have employed MD simulations to study the permeation of calcein through membrane channels. For instance, simulations of calcein passing through a human connexin 26 (hCx26) hemichannel revealed a significant free energy barrier to its transport. researchgate.net These studies can dissect the contributions of different factors, such as pore radius and the entropic cost of confining the molecule within the channel, to this energy barrier. researchgate.net

Coarse-grained MD simulations, which simplify the representation of molecules to study larger systems over longer timescales, have also been developed for calcein. researchgate.net These models are validated against more detailed atomistic simulations and experimental data, ensuring their accuracy. researchgate.net Such coarse-grained models are particularly useful for simulating complex processes like the interaction of calcein-filled liposomes with nanoparticles or the aggregation behavior of the dye at high concentrations. researchgate.netresearchgate.net

The insights from these simulations are critical for interpreting experimental results from calcein leakage assays, a common method to assess membrane integrity. researchgate.netmdpi.combohrium.com By modeling the interaction of various agents with lipid bilayers, researchers can understand the mechanisms of membrane disruption at a molecular level. nih.gov

Table 1: Key Parameters and Findings from MD Simulations of Calcein

Simulation Type System Studied Key Findings Software/Force Field
All-Atom MDCalcein permeation through hCx26 hemichannelHigh free energy barrier for transport, influenced by pore dimensions and molecular interactions. researchgate.netGROMACS, Amber03 researchgate.net
Coarse-Grained MDCalcein dimerization and aggregationDeveloped a Martini-compatible model for calcein; characterized dimerization free energy and aggregation behavior. researchgate.netGROMACS, Martini researchgate.net
All-Atom MDInteraction of peptides with lipid membranes (using calcein leakage as an experimental correlate)Corroborated peptide-membrane selectivity and differential modification of bilayer properties. nih.govNot specified in abstract nih.gov

Quantum Chemical Calculations of Electronic Structure and Photophysical Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and photophysical properties of fluorescent dyes like Calcein Orange™. researchgate.netinformaticsjournals.co.in These calculations provide a fundamental understanding of why these molecules absorb and emit light at specific wavelengths.

While specific studies on Calcein Orange™ are not abundant in the public literature, the principles are well-established through studies of similar fluorophores, such as coumarin (B35378) derivatives. researchgate.netinformaticsjournals.co.innih.gov These studies typically involve:

Optimization of Molecular Geometry: Calculating the most stable three-dimensional structure of the molecule in its ground and excited states.

Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electronic transitions and chemical reactivity. The energy gap between the HOMO and LUMO is a key determinant of the molecule's absorption wavelength.

Calculation of Spectroscopic Properties: Predicting absorption and emission spectra, which can then be compared with experimental measurements. For Calcein Orange™, which has excitation/emission maxima of approximately 525/550 nm, these calculations would aim to reproduce these values. glpbio.comcaymanchem.com

Analysis of Intramolecular Charge Transfer (ICT): For many fluorophores, the process of light absorption and emission involves the transfer of electron density from one part of the molecule to another. Quantum chemical calculations can map out these charge redistribution processes, which are fundamental to the molecule's function as a sensor. researchgate.net

These computational approaches are invaluable for the rational design of new fluorescent probes with tailored properties, such as different colors or enhanced sensitivity to specific analytes. informaticsjournals.co.in

Table 2: Typical Quantum Chemical Calculation Parameters for Fluorophores

Parameter Calculated Significance Typical Computational Method
Ground and Excited State GeometriesProvides the stable 3D structure of the molecule.DFT (e.g., B3LYP functional) researchgate.netnih.gov
HOMO-LUMO Energy GapCorrelates with the energy of the primary electronic transition (absorption). researchgate.netDFT researchgate.net
Vertical Excitation EnergiesPredicts the wavelength of maximum absorption (λmax). researchgate.netTime-Dependent DFT (TD-DFT) researchgate.net
Dipole MomentsHelps understand interactions with the solvent environment (solvatochromism). nih.govDFT nih.gov

Computational Modeling of Ion-Binding Specificity and Affinity

Calcein is well-known for its ability to bind metal ions, a property that leads to the quenching of its fluorescence and forms the basis of its use as a metal indicator. acs.orgmdpi.com Computational modeling plays a crucial role in understanding the specificity and affinity of calcein for different ions.

These computational studies often involve a combination of molecular docking and MD simulations to:

Identify Binding Sites: Predict the most likely locations on the calcein molecule where a specific ion will bind. For calcein, the carboxyl and amino groups are known to be key for coordinating with metal ions. mdpi.com

Calculate Binding Free Energies: Estimate the strength of the interaction between calcein and an ion. This is critical for understanding why calcein binds certain ions more tightly than others. Methods like umbrella sampling can be used to compute the potential of mean force (PMF) for the dissociation of an ion from the molecule, providing a measure of binding strength. nih.gov

Elucidate the Quenching Mechanism: Investigate how the binding of an ion alters the electronic structure of the calcein molecule, leading to a decrease in its fluorescence quantum yield.

While specific computational studies detailing the binding of various ions to Calcein Orange™ are limited, research on similar chelators and ion-binding proteins provides a framework for how such investigations would be conducted. nih.govresearchgate.net These studies reveal the importance of both the precise geometry of the binding pocket and the electrostatic interactions in determining binding specificity. researchgate.net

Q & A

Q. What is the standard protocol for preparing Calcein Orange™ sodium salt in cell viability assays?

Calcein Orange™ sodium salt is typically reconstituted in anhydrous DMSO at 1–10 mM, followed by dilution in a buffered solution (e.g., PBS or HBSS) to a working concentration of 0.1–2 µM. For live-cell labeling, incubate cells with the dye for 15–30 minutes at 37°C. Excess dye is removed by washing, and fluorescence is measured using excitation/emission filters optimized for orange fluorescence (~545 nm). Ensure cells are not over-confluent to avoid false negatives due to esterase depletion .

Q. What are the recommended storage conditions to maintain dye stability?

Store lyophilized powder at -20°C in a desiccator. For short-term use (≤1 week), dissolved aliquots in DMSO can be kept at 4°C. Avoid freeze-thaw cycles and exposure to light, as the sodium salt form is sensitive to hydrolysis and photobleaching. Stability in aqueous buffers depends on pH (>6.0) and absence of esterases .

Q. How does Calcein Orange™ distinguish live vs. dead cells in co-staining protocols?

Live cells with intact membranes retain the hydrolyzed, fluorescent form of Calcein Orange™, while dead cells leak the dye. Combine with a membrane-impermeant nuclear counterstain (e.g., propidium iodide or 7-AAD) for dual-color discrimination. For 3D cultures, pair with MitoTracker Orange to simultaneously assess mitochondrial integrity (Figure 5B-C, ).

Q. What steps mitigate solubility issues in aqueous buffers?

If precipitation occurs, ensure the buffer pH is >6.0. Pre-warm buffers to 37°C and centrifuge dissolved dye solutions at 12,000×g for 5 minutes to remove aggregates. For stubborn solubility, use a small percentage of pluronic acid (0.01–0.1%) to stabilize the dye .

Advanced Research Questions

Q. How can Calcein Orange™ be integrated into multiplex assays with minimal spectral overlap?

Calcein Orange™ (Ex/Em ~495/545 nm) is compatible with blue (e.g., Hoechst 33342) and far-red probes (e.g., CytoCalcein™ Violet 660). For flow cytometry, use spectral unmixing or sequential gating. Validate using single-stained controls to confirm channel cross-talk is <5% (Table 3, ).

Q. How do researchers resolve discrepancies in fluorescence intensity across studies?

Variations may arise from self-quenching at high intracellular concentrations (>10 µM) or differences in esterase activity between cell lines. Titrate dye concentrations (0.1–5 µM) and normalize fluorescence to cell count or protein content. Include a reference standard (e.g., fixed cells with known fluorescence) for inter-experiment consistency .

Q. What optimizations are required for longitudinal tracking in 3D neuronal cultures?

In 3D models, reduce incubation time to 10–15 minutes to prevent dye penetration into deeper layers. Use confocal microscopy with Z-stack acquisition to capture entire networks. For high-throughput analysis, employ automated segmentation masks to quantify "Calcein-positive cytoplasm" and exclude background (Figure 6, ).

Q. How is Calcein Orange™ applied in bone apposition studies?

Administer via intravenous injection (e.g., 10 mg/kg in rabbits) at staggered intervals (e.g., Days 3 and 10 for xylenol orange; Days 7 and 21 for calcein green). Sectioned bone is imaged under fluorescence microscopy to measure mineralization fronts. Ensure proper pH balance (7.4) to avoid calcium chelation artifacts .

Q. What methods quantify calcium dynamics in heterogeneous matrices?

Combine Calcein Orange™ with a calcium-insensitive reference dye (e.g., Calcein UltraBlue™) for ratiometric measurements. For complexometric titrations, use a pH 8.0 buffer (50 mM Tris) and titrate with EDTA until fluorescence quenches. Correct for interference from Mg²⁺ or Fe³⁺ by pre-treating samples with masking agents (e.g., KCN for Fe³⁺) .

Q. How is cellular retention time extended for long-term tracking?

Inhibit organic anion transporters using probenecid (1–2 mM) to reduce dye efflux. For in vivo applications, encapsulate the dye in eLiposomes and trigger release via ultrasound, enhancing delivery efficiency by >50% compared to passive diffusion (Figure 2, ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.